4,4-Difluoro-2,2-dimethylpyrrolidine
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Overview
Description
4,4-Difluoro-2,2-dimethylpyrrolidine is a fluorinated pyrrolidine derivative This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the pyrrolidine ring
Preparation Methods
The synthesis of 4,4-Difluoro-2,2-dimethylpyrrolidine involves several steps. One common method includes the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditions. For example, the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
4,4-Difluoro-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4,4-Difluoro-2,2-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: This compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in designing new drugs with improved properties.
Medicine: this compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethylpyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
4-Fluoro-2,2-dimethylpyrrolidine: This compound has only one fluorine atom, making it less reactive and less stable compared to this compound.
4,4-Difluoropiperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring. The presence of the piperidine ring can lead to different chemical and biological properties.
2,2-Dimethylpyrrolidine: This compound lacks fluorine atoms, making it less chemically and biologically active compared to its fluorinated analogs.
This compound stands out due to its unique combination of fluorine and methyl groups, which confer enhanced stability, reactivity, and biological activity.
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C6H11F2N/c1-5(2)3-6(7,8)4-9-5/h9H,3-4H2,1-2H3 |
InChI Key |
QJSNATQDLKVWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)(F)F)C |
Origin of Product |
United States |
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